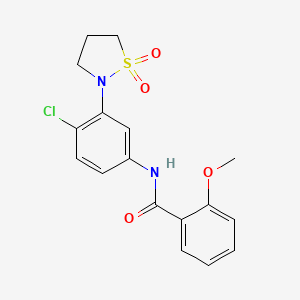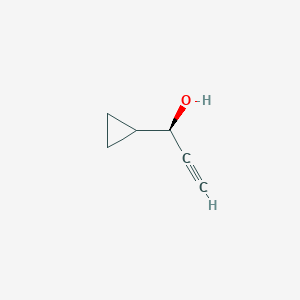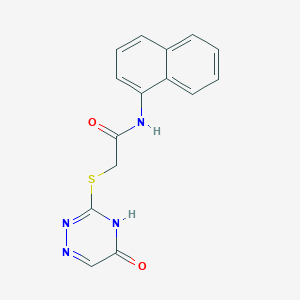
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-oxo-2-(2,4,5-trimethylphenyl)ethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This section focuses on the broader class of compounds related to 1,2,4-oxadiazoles, which are of significant interest due to their diverse biological activities and applications in material science. The compound belongs to this class, which is characterized by a 1,2,4-oxadiazole ring, a structural motif known for its versatility and presence in many biologically active molecules.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazoles typically involves the condensation of hydrazides with carbon disulfide to form 1,3,4-oxadiazole-thiones, followed by further functionalization. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give related structures (Lebedˈ et al., 2012).
Molecular Structure Analysis
The crystal and molecular structure of related compounds shows diverse polymorphic forms, indicating the influence of weak intermolecular interactions and solvent effects on the crystallization process. Studies on conformational polymorphs reveal differences in energy and interaction patterns within the crystal lattice (Shishkina et al., 2021).
Scientific Research Applications
1. Potential as Anticancer Agents
A study by Alam et al. (2016) explored the synthesis of novel compounds, including analogues with structural similarities to the specified chemical, for their potential as anticancer agents. These compounds showed significant cytotoxicity against various cancer cell lines, highlighting their potential in cancer treatment (Alam et al., 2016).
2. Apoptosis Induction in Cancer Cells
Zhang et al. (2005) discovered a compound structurally related to the specified chemical that induces apoptosis in cancer cells. This compound demonstrated activity against breast and colorectal cancer cell lines, signifying its potential as an anticancer agent (Zhang et al., 2005).
3. Inhibition of Oxidative Phosphorylation in Cancer Cells
Sica et al. (2019) researched a compound structurally akin to the specified chemical, investigating its role in inhibiting oxidative phosphorylation in cancer cells. This research underscores the potential of such compounds in developing new cancer treatments (Sica et al., 2019).
4. Antimicrobial Activity
Bayrak et al. (2009) synthesized new compounds, including those structurally similar to the specified chemical, and evaluated their antimicrobial activities. This research suggests potential applications in combating microbial infections (Bayrak et al., 2009).
5. Synthesis of Novel Heterocyclic Compounds
Desai et al. (2018) synthesized novel heterocyclic compounds related to the specified chemical and tested their antimicrobial activity. Their findings indicate potential uses in antimicrobial treatments (Desai et al., 2018).
properties
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-12-9-14(3)17(10-13(12)2)18(25)11-24-8-4-5-16(21(24)26)20-22-19(23-27-20)15-6-7-15/h4-5,8-10,15H,6-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBMUPVKWWLFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-oxo-2-(2,4,5-trimethylphenyl)ethyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2495565.png)

![8-cyclopentyl-2-[4-(hydroxymethyl)piperidin-1-yl]-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2495567.png)
![Methyl 2-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2495568.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2495570.png)
![6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2495572.png)


![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide](/img/structure/B2495578.png)
![2-[(4-tert-butylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2495579.png)

![6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495582.png)